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molecular formula C10H10O5 B1363931 2-(Carboxymethyl)-5-methoxybenzoic acid CAS No. 52962-25-1

2-(Carboxymethyl)-5-methoxybenzoic acid

Cat. No. B1363931
M. Wt: 210.18 g/mol
InChI Key: TUJHFMJYEXSKLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08664238B2

Procedure details

1.1 g (5.2 mmol) of 4-methoxylhomophthalic acid (IIb) was dissolved in 20 ml toluene, and 0.7 ml (7.9 mmol) of acetic anhydride was added. The mixture was heated to the reflux temperature and reacted for 0.5 h. Then, the reaction mixture was cooled to the room temperature and concentrated to dry in a reduced pressure to obtain 1.1 g of a pale yellow solid with the yield of 100%. m.p. 142-143° C.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[O:1]([C:3]1[CH:4]=[C:5]([C:13]([OH:15])=[O:14])[C:6](=[CH:11][CH:12]=1)[CH2:7][C:8]([OH:10])=O)[CH3:2].C(OC(=O)C)(=O)C>C1(C)C=CC=CC=1>[O:1]([C:3]1[CH:4]=[C:5]2[C:13](=[O:14])[O:15][C:8](=[O:10])[CH2:7][C:6]2=[CH:11][CH:12]=1)[CH3:2]

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
O(C)C=1C=C(C(CC(=O)O)=CC1)C(=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.7 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to the reflux temperature
CUSTOM
Type
CUSTOM
Details
reacted for 0.5 h
Duration
0.5 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to dry in a reduced pressure

Outcomes

Product
Name
Type
product
Smiles
O(C)C=1C=C2C(CC(=O)OC2=O)=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 110.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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